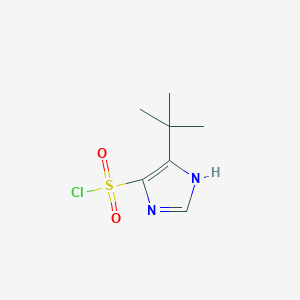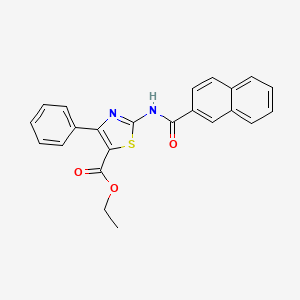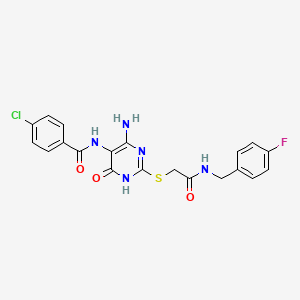
(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide, commonly known as CP-94,253, is a synthetic compound that belongs to the class of non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes such as pain perception, stress response, and mood regulation. CP-94,253 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in Chemistry
1,3-Dioxolane nucleoside analogs, which are structurally related to (4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide, have significant roles in anti-viral and anti-neoplastic chemotherapy. Research on the synthesis of 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides from 4-acetoxy-2-(benzyloxymethyl)-5-methyldioxolane has been conducted. The study found that different configurations of 1,3-dioxolanes possess distinct conformational biases, potentially influencing their biological activity. However, the synthesized compounds in this study showed inactivity against HCV RNA replication and other viruses in cell-based assays (Bera et al., 2004).
Antitumor Activity
Research has explored the antitumor potential of compounds structurally related to this compound. N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives, particularly those with 5-substitution, have exhibited in vivo antitumor activity. The study highlights the importance of the 5-position substituent in ensuring the compound's activity against solid tumors like Lewis lung carcinoma. The activity is attributed to the compounds existing predominantly as monocations at physiological pH, facilitating efficient distribution (Denny et al., 1987).
Designing Anticancer Agents
The synthesis of functionalized amino acid derivatives has been investigated for their potential in designing new anticancer agents. Compounds have been evaluated for in vitro cytotoxicity against human cancer cell lines, with some displaying promising activity in ovarian and oral cancers. Such compounds provide a basis for further development in anticancer therapeutics (Kumar et al., 2009).
Mass Spectrometry in Characterization
The use of mass spectrometry for characterizing stereoisomeric synthons of cyclopropane amino acids, closely related to the chemical structure , has been studied. The research offers insights into understanding the mass spectrometric behavior of these compounds under atmospheric pressure ionization conditions, providing valuable information for their structural characterization (Cristoni et al., 2000).
Mecanismo De Acción
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the aminomethyl and carbonyl groups could suggest potential for interactions with biological targets, but this would depend on the specific context .
Safety and Hazards
Direcciones Futuras
The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. This could involve modifications to its structure to improve its activity, selectivity, or pharmacokinetic properties .
Propiedades
IUPAC Name |
(4R,5S)-5-(aminomethyl)-N-cyclopropyl-1,3-dioxolane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c9-3-6-7(13-4-12-6)8(11)10-5-1-2-5/h5-7H,1-4,9H2,(H,10,11)/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJNVFQWJAIMR-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2C(OCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)[C@H]2[C@@H](OCO2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)



![3-(tert-butyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2486536.png)


![N-(2,4-dimethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2486542.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

